3-Bromo-4-ethyl-5-fluoropyridine

Descripción general

Descripción

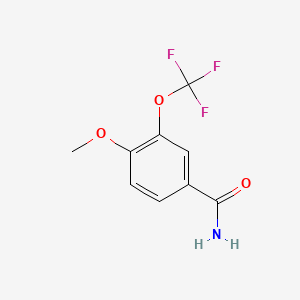

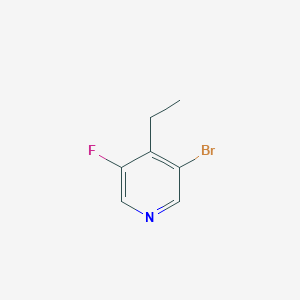

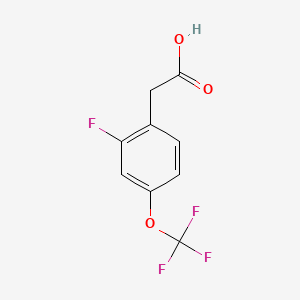

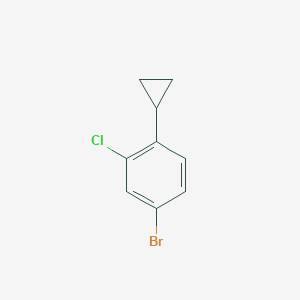

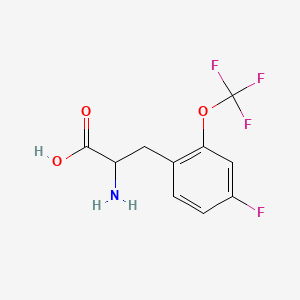

3-Bromo-4-ethyl-5-fluoropyridine is a chemical compound with the molecular formula C7H7BrFN . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of 3-Bromo-4-ethyl-5-fluoropyridine and similar compounds often involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The reactivity of the boron reagent used in this process is determined by the Lewis basicity of the ligand .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-ethyl-5-fluoropyridine can be analyzed using various spectroscopic methods . The compound has a linear formula of C7H7BrFN .

Chemical Reactions Analysis

3-Bromo-4-ethyl-5-fluoropyridine can participate in various chemical reactions. For instance, it can undergo nucleophilic substitution reactions . It can also be involved in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Versatile Synthesis : Research demonstrates the synthesis of various substituted fluoropyridines, highlighting the versatility of compounds like 3-Bromo-4-ethyl-5-fluoropyridine in creating diverse pyridine derivatives. These derivatives are achieved through reactions like Suzuki reactions, demonstrating the compound's utility in organic synthesis (Sutherland & Gallagher, 2003).

Chemoselective Functionalization : Studies on related compounds indicate the potential for chemoselective functionalization, where specific parts of the molecule, such as bromo or fluoro groups, are selectively modified. This property is crucial for creating specific derivatives for various scientific applications (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Radiosynthesis and Imaging

- Radiosynthesis Applications : A study on the radiosynthesis of 2-amino-5-[18F]fluoropyridines, using similar bromo-fluoropyridine compounds, showcases the relevance of such compounds in radiochemical synthesis. This process is important in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Chemical Reactivity and Transformations

- Exploring Chemical Reactivity : Research on the reactivity of similar halogenated pyridines, such as 3-fluoropyridine, provides insights into the potential reactivity patterns of 3-Bromo-4-ethyl-5-fluoropyridine. Understanding these reactivity patterns is essential for chemical synthesis and the development of new compounds (Hertog & Hertog, 2010).

Derivative Synthesis and Industrial Applications

- Derivative Creation for Industry : Studies on the creation of structural manifolds from halopyridines highlight the potential of 3-Bromo-4-ethyl-5-fluoropyridine in the synthesis of varied chemical structures. These structures find applications in industrial processes, including the manufacture of pesticides and pharmaceuticals (Schlosser & Bobbio, 2002).

Safety And Hazards

Safety data sheets provide information about the potential hazards of 3-Bromo-4-ethyl-5-fluoropyridine. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propiedades

IUPAC Name |

3-bromo-4-ethyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVGIIITJQCCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743941 | |

| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-ethyl-5-fluoropyridine | |

CAS RN |

1374655-69-2 | |

| Record name | 3-Bromo-4-ethyl-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)